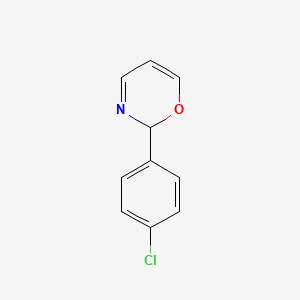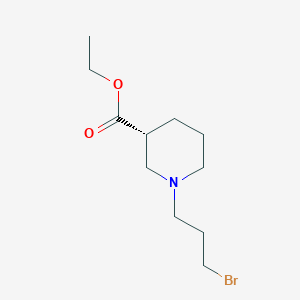![molecular formula C12H13NO3 B12553895 Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]- CAS No. 143053-38-7](/img/structure/B12553895.png)
Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]-: is an organic compound with the molecular formula C11H11NO3 It is a derivative of benzamide, where the amide nitrogen is substituted with a tetrahydro-5-oxo-2-furanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]- typically involves the reaction of benzoyl chloride with N-[(tetrahydro-5-oxo-2-furanyl)methyl]amine. The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of substituted benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]- is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities, including antioxidant and antibacterial properties . It has been shown to exhibit significant free radical scavenging activity and metal chelating ability, making it a promising candidate for further investigation in biological systems.
Medicine: In medicine, Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]- is explored for its potential therapeutic applications. Its ability to interact with biological targets and pathways suggests that it may have potential as a drug candidate for the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Benzamide: The parent compound, benzamide, is a simple amide derivative of benzoic acid. It is used as a starting material for the synthesis of various substituted benzamides.
N-(tetrahydro-5-oxo-2-furanyl)benzamide: A closely related compound where the furan ring is directly attached to the benzamide moiety.
N-(tetrahydro-4-oxo-3-thienyl)benzamide: Another similar compound with a thienyl group instead of a furan ring.
Uniqueness: Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]- is unique due to the presence of the tetrahydro-5-oxo-2-furanyl group, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets and pathways, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
143053-38-7 |
|---|---|
Molekularformel |
C12H13NO3 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
N-[(5-oxooxolan-2-yl)methyl]benzamide |
InChI |
InChI=1S/C12H13NO3/c14-11-7-6-10(16-11)8-13-12(15)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15) |
InChI-Schlüssel |
VGQZPESGQYMKBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)OC1CNC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


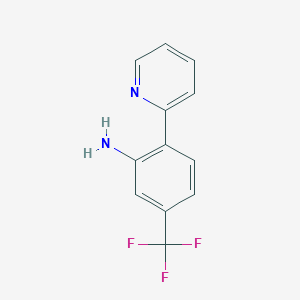
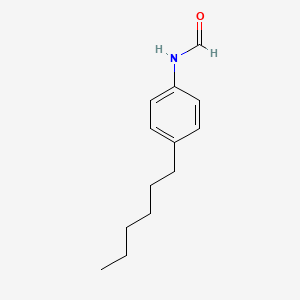
![(2S,2'S)-2,2'-[(2-Hydroxypropane-1,3-diyl)diazanediyl]dibutanedioic acid (non-preferred name)](/img/structure/B12553833.png)
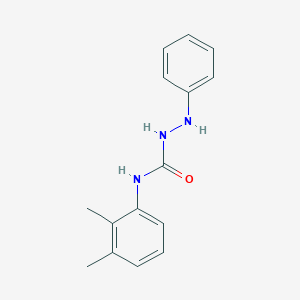


![Benzoic acid, 3-[(hydroxyimino)methyl]-4-[(methylsulfonyl)amino]-](/img/structure/B12553857.png)
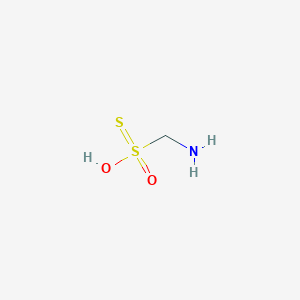
![(3aR,9bS)-2-Phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole](/img/structure/B12553865.png)
